
N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide, commonly known as DMPP, is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. DMPP is a potent and selective agonist of the nicotinic acetylcholine receptor, which makes it a promising candidate for the treatment of various neurological disorders.
Applications De Recherche Scientifique
Polymer Synthesis and Characterization : A study by Sobolčiak et al. (2013) investigated the synthesis of a novel cationic polymer related to the compound . This polymer, upon irradiation at 365 nm, transforms into a zwitterionic carboxybetaine form. This feature was used to condense and release double-strand DNA, and to switch the antibacterial activity to non-toxic character for Escherichia coli bacterial cells in solution and at the surface using self-assembled monolayers (Sobolčiak et al., 2013).
Chemical Structure and Biological Activity : Bai et al. (2012) reported on the synthesis and characterization of a related compound, including its crystal structure and biological activity. The study found that the title compound exhibited anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).
Optoelectronic Device Application : Wu et al. (2019) synthesized novel triphenylamine-based derivatives with dimethylamino substituents for investigating optical and electrochromic behaviors. These materials, when introduced into electrochromic devices, demonstrated high coloration efficiency and electrochemical stability (Wu et al., 2019).
Nonlinear Optical Absorption : Rahulan et al. (2014) investigated a compound's third-order nonlinear optical properties using a z-scan technique. The study revealed interesting properties like a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).
Synthesis and Cytotoxic Evaluation : Gomez-Monterrey et al. (2011) explored the synthesis of 3-acyl derivatives of a dihydronaphtho[2,3-b]thiophen-4,9-dione system, including derivatives of the compound . These derivatives showed high efficacy in certain cell lines resistant to treatment with doxorubicin (Gomez-Monterrey et al., 2011).
Cancer Treatment Research : Singh et al. (2016) synthesized new Ru(II) DMSO complexes with substituted chalcone ligands, including a derivative of the compound . These complexes showed significant anti-cancer activity against breast cancer cell lines (Singh et al., 2016).
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-23(2)19-11-6-17(7-12-19)5-4-16-22-21(24)15-10-18-8-13-20(25-3)14-9-18/h6-9,11-14H,4-5,10,15-16H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLFCZHVFNEPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2688180.png)
![Ethyl 4-(2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2688181.png)
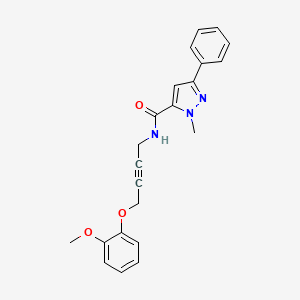
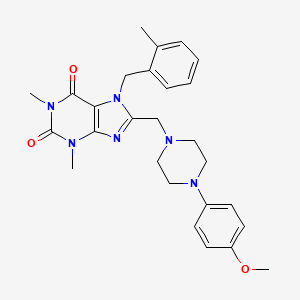
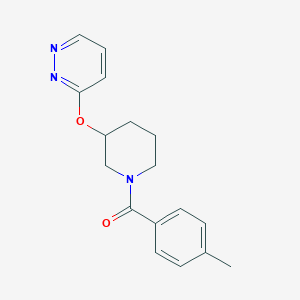
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)

![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)
![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)


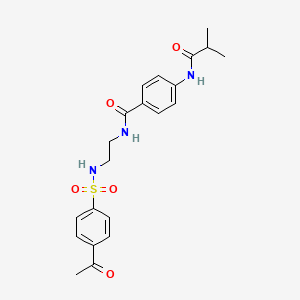
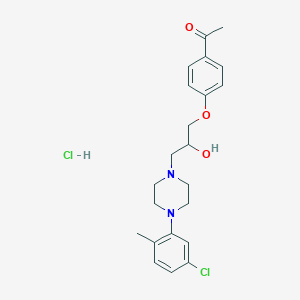
![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)